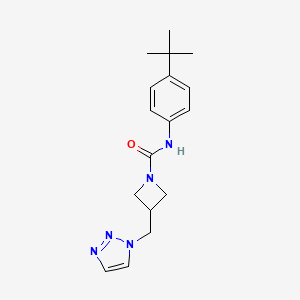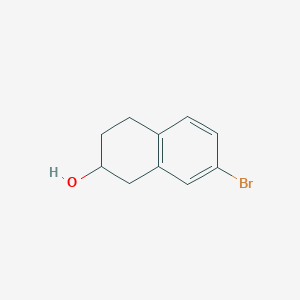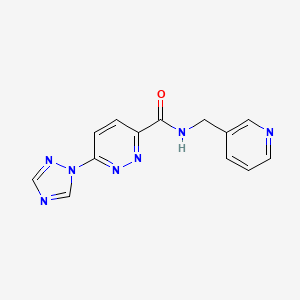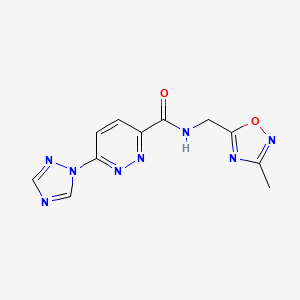
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C11H10N8O2 and its molecular weight is 286.255. The purity is usually 95%.
BenchChem offers high-quality N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthetic Methodologies and Antimicrobial Activities Research has demonstrated innovative synthetic routes to create derivatives of pyridazine and related compounds, showcasing their potential in antimicrobial activities. For example, the synthesis of 3-substituted pyridazino derivatives and their evaluation for antimicrobial activity highlight the compound's relevance in developing novel antimicrobial agents. This process involves various chemical reactions, including cyclodehydration and methylation, to obtain derivatives with potential biological activities (El-Mariah, Hosny, & Deeb, 2006).
Anticancer and Antiviral Applications The exploration into benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable antiavian influenza virus activity. This research pathway opens avenues for synthesizing novel compounds that could serve as effective antiviral agents. The synthesis involves reacting benzoyl isothiocyanate with various reagents, leading to compounds that have shown significant in vitro activities against the influenza A virus (Hebishy, Salama, & Elgemeie, 2020).
Design and Biological Evaluation for DHFR Inhibition A novel series of pyrazole analogues have been synthesized and evaluated for their antimicrobial and dihydrofolate reductase (DHFR) inhibition activity. This research underscores the compound's potential in the development of new antimicrobial agents and DHFR inhibitors, offering a pathway for novel drug discovery (Othman, Gad-Elkareem, Amr, Al-Omar, Nossier, & Elsayed, 2020).
Antimycobacterial Activity Compounds synthesized with pyridine and pyrazine derivatives substituted with 1,2,4-oxadiazole moieties have been tested against Mycobacterium tuberculosis. This research highlights the compound's utility in addressing tuberculosis through the synthesis of novel antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N8O2/c1-7-15-10(21-18-7)4-13-11(20)8-2-3-9(17-16-8)19-6-12-5-14-19/h2-3,5-6H,4H2,1H3,(H,13,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJPDXJXDHQTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

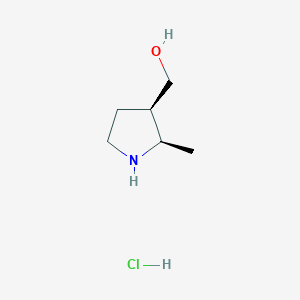
![5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B2609607.png)
![Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2609610.png)
![1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2609611.png)

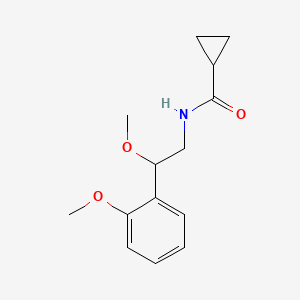

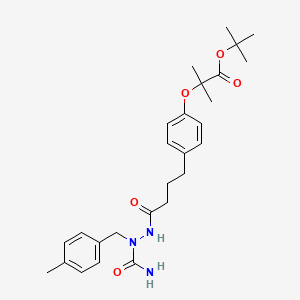

![5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2609620.png)
![3,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2609621.png)
